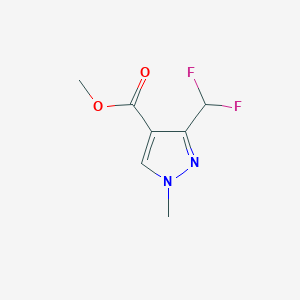
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its pyrazole ring structure, which is substituted with a difluoromethyl group and a methyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine. This reaction sequence forms the pyrazole ring and introduces the difluoromethyl and methyl substituents . The reaction conditions often include the use of a Lewis acid catalyst and a fluoride reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a sealed environment to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-difluoromethyl-1-methylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation . The difluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Isopyrazam: Another pyrazole-based fungicide with similar structural features.
Sedaxane: A fungicide with a difluoromethyl group, used in crop protection.
Bixafen: A pyrazole carboxamide fungicide with a similar mode of action.
Uniqueness: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and methyl groups on the pyrazole ring provides unique chemical properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-4(7(12)13-2)5(10-11)6(8)9/h3,6H,1-2H3 |
InChI Key |
YJQZFIRWILVKCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















